8-Butyl-8-azabicyclo[3.2.1]octan-3-one
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Overview
Description
8-Butyl-8-azabicyclo[3.2.1]octan-3-one is a bicyclic compound that belongs to the family of tropane alkaloids.
Mechanism of Action
Target of Action
The primary target of 8-Butyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 8-Butyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane structure are known to interact with their targets in a variety of ways, leading to a wide array of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 8-Butyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane structure are known to affect various biochemical pathways due to their wide array of biological activities .
Pharmacokinetics
The pharmacokinetics of 8-Butyl-8-azabicyclo[32Compounds with similar structures are known to have high gi absorption and are bbb permeant . The Log Po/w (iLOGP) is 2.35, indicating lipophilicity . The water solubility is 0.724 mg/ml .
Result of Action
The specific molecular and cellular effects of 8-Butyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane structure are known to have a wide array of biological activities .
Preparation Methods
The synthesis of 8-Butyl-8-azabicyclo[3.2.1]octan-3-one can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with optimizations for large-scale production .
Chemical Reactions Analysis
8-Butyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
8-Butyl-8-azabicyclo[3.2.1]octan-3-one has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of various tropane alkaloids . In biology, it has been studied for its potential as a nematicidal agent, showing activity against pinewood nematodes and root-knot nematodes . In medicine, it is being investigated for its potential as a therapeutic agent due to its interesting biological activities . Additionally, it has applications in the industrial sector, particularly in the development of new synthetic methodologies .
Comparison with Similar Compounds
8-Butyl-8-azabicyclo[3.2.1]octan-3-one can be compared with other similar compounds, such as 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one and 2-Azabicyclo[3.2.1]octane . These compounds share a similar bicyclic structure but differ in their substituents and specific biological activities. For example, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one has a benzyl group instead of a butyl group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
8-butyl-8-azabicyclo[3.2.1]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-2-3-6-12-9-4-5-10(12)8-11(13)7-9/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUOJNZSEFAVJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2CCC1CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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